Cas no 67586-27-0 (Leuphasyl TFA)

Leuphasyl TFA 化学的及び物理的性質
名前と識別子
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- Leuphasyl TFA
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- インチ: 1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1
- InChIKey: HUSIGOZNABTMKR-KBUZRCILSA-N
- SMILES: FC(C(=O)O[H])(F)F.O=C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C([H])([H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O)=O)=O)N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 8
- 氢键受体数量: 13
- 重原子数量: 48
- 回転可能化学結合数: 15
- 複雑さ: 968
- トポロジー分子極性表面積: 237
Leuphasyl TFA Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-10 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 10mg |
¥4388.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-1 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 1mg |
¥1300.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-50 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 50mg |
¥11847.00 | 2022-04-26 | |
TargetMol Chemicals | T20435L-25 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 25mg |
¥ 7,898 | 2023-07-11 | |
TargetMol Chemicals | T20435L-100 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 100MG |
¥ 17,771 | 2023-07-11 | |
TargetMol Chemicals | T20435L-5mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 5mg |
¥ 2920 | 2024-07-20 | |
Aaron | AR01V58C-200mg |
Leuphasyl TFA |
67586-27-0 | 95% | 200mg |
$2379.00 | 2025-02-11 | |
1PlusChem | 1P01V500-1mg |
Leuphasyl TFA |
67586-27-0 | 98% | 1mg |
$206.00 | 2024-04-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-100 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 100MG |
¥17771.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20435L-5 mg |
Leuphasyl TFA |
67586-27-0 | 98.79% | 5mg |
¥2925.00 | 2022-04-26 |
Leuphasyl TFA 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
Leuphasyl TFAに関する追加情報
Leuphasyl TFA (CAS No. 67586-27-0): A Comprehensive Overview of a Versatile Peptide Analog in Modern Biomedical Research
The compound Leuphasyl TFA, identified by the CAS No. 67586-27-0, represents a significant advancement in the field of peptide-based therapeutics and biochemical research. As a derivative of the natural hormone leuprolide, this compound has garnered substantial attention for its unique structural modifications and functional properties. The TFA (trifluoroacetic acid) salt form enhances its solubility and stability, making it an ideal candidate for a wide range of experimental and clinical applications. Recent studies highlight its role in modulating hormonal pathways, particularly in the context of endocrine-related disorders, positioning it as a key molecule in pharmaceutical innovation.
Structurally, Leuphasyl TFA is characterized by its modified amino acid sequence, which includes the substitution of specific residues to improve bioavailability and resistance to enzymatic degradation. This structural engineering is critical for overcoming limitations associated with native peptides, such as short half-life and poor tissue penetration. The trifluoroacetyl group plays a pivotal role in stabilizing the molecule during synthesis and storage, ensuring consistency in experimental outcomes. Researchers have leveraged these properties to develop targeted therapies for conditions like prostate cancer, where hormonal regulation is central to disease progression.
One of the most notable applications of Leuphasyl TFA (CAS No. 67586-27-0) lies in its utility as a research tool for studying G protein-coupled receptors (GPCRs). These receptors are integral to cellular signaling pathways and are implicated in numerous diseases, including metabolic disorders and neurodegenerative conditions. By acting as a selective agonist or antagonist, Leuphasyl TFA enables scientists to dissect receptor-ligand interactions with high precision. A 2023 study published in *Nature Communications* demonstrated its efficacy in mapping GPCR conformational changes using cryo-electron microscopy, offering unprecedented insights into drug-target dynamics.
In the realm of drug development, Leuphasyl TFA has emerged as a promising lead compound for next-generation therapeutics. Its ability to cross biological barriers—such as the blood-brain barrier—makes it particularly valuable for neurological applications. For instance, preclinical trials have explored its potential in treating Alzheimer’s disease by modulating amyloid-beta aggregation pathways. Additionally, recent advancements in nanotechnology have facilitated the encapsulation of Leuphasyl TFA into lipid-based delivery systems, enhancing its therapeutic index while minimizing off-target effects.
The synthesis of Leuphasyl TFA (CAS No. 67586-27-0) involves multi-step solid-phase peptide synthesis (SPPS), followed by trifluoroacetylation to introduce the stabilizing functional group. This process ensures high purity levels (>99%), which is essential for reproducibility in both academic research and industrial settings. Innovations in synthetic methodologies have further reduced production costs and environmental impact, aligning with green chemistry principles that are increasingly prioritized in modern laboratories.
Beyond traditional therapeutic applications, Leuphasyl TFA is being investigated for its role in regenerative medicine and tissue engineering. Its capacity to influence stem cell differentiation pathways opens new avenues for repairing damaged tissues or organs. For example, studies have shown that controlled release systems incorporating this compound can enhance cartilage regeneration by promoting chondrocyte proliferation without inducing fibrosis—a major challenge in orthopedic treatments.
The market demand for compounds like Leuphasyl TFA (CAS No. 67586-27-0) continues to grow due to their adaptability across disciplines such as oncology, neurology, and endocrinology. Academic institutions and biotech companies alike are investing heavily in platforms that integrate computational modeling with experimental validation to optimize its pharmacological profile further. Machine learning algorithms now predict optimal dosing regimens based on patient-specific biomarkers—a trend that underscores the shift toward personalized medicine.
Looking ahead, ongoing research aims to expand the scope of Leuphasyl TFA beyond conventional roles through novel conjugation strategies with nanoparticles or antibodies for site-specific targeting. These innovations could revolutionize treatment paradigms by enabling precise delivery mechanisms that maximize efficacy while reducing systemic toxicity—a critical consideration for long-term patient compliance.
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